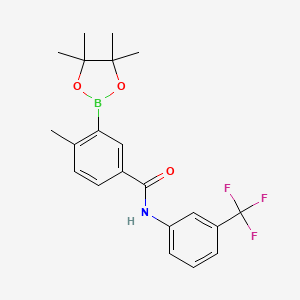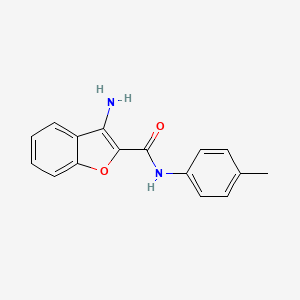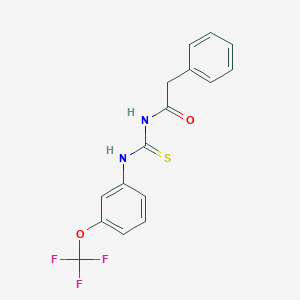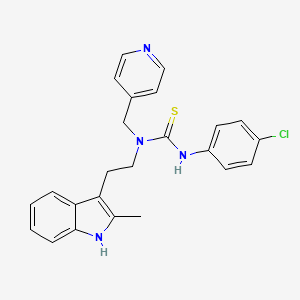![molecular formula C14H13F3N4O B2955973 N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide CAS No. 1396811-99-6](/img/structure/B2955973.png)
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry due to their structural diversity and biological activities .
Mechanism of Action
Target of Action
The primary target of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. It is involved in various physiological and pathological processes, including embryonic development, inflammation, wound healing, and tumor growth .
Mode of Action
This interaction may result in changes in signal transduction pathways, leading to altered cellular responses .
Biochemical Pathways
The compound’s interaction with the Angiopoietin-1 receptor can affect various biochemical pathways. These pathways may include the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell differentiation and apoptosis . The downstream effects of these pathway alterations can vary, potentially leading to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. Given its target, the compound may influence angiogenesis, potentially affecting processes such as wound healing or tumor growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with the Angiopoietin-1 receptor .
Preparation Methods
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide involves several steps. One common method includes the reaction of 2-(dimethylamino)pyrimidine with 3-(trifluoromethyl)benzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide can be compared with other pyrimidine derivatives such as:
Imatinib: A well-known anticancer drug that targets tyrosine kinases.
Dasatinib: Another anticancer drug with a similar mechanism of action.
Nilotinib: Used in the treatment of certain types of leukemia.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-11(8-19-13)20-12(22)9-4-3-5-10(6-9)14(15,16)17/h3-8H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOAALJTOKUJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2955891.png)
![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2955893.png)

![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955898.png)
![6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2955900.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)


![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)
![3-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2955907.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)

![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)
